molecular formula C19H21FN2O2S B5912905 1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one

1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one

Cat. No.: B5912905
M. Wt: 360.4 g/mol
InChI Key: KTKFNKYPXUNPAF-UHFFFAOYSA-N
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Description

1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one is a synthetic compound that features a complex structure incorporating a fluorinated phenyl ring, a thiophene moiety, and a piperazine ring

Preparation Methods

The synthesis of 1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate undergoes further reactions with 3-fluoro-4-nitrobenzene, followed by reduction and subsequent acylation to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the intermediate stages can be reduced using hydrogenation or metal hydrides.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents. .

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene moiety may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include those with thiophene, piperazine, or fluorinated phenyl rings. Examples are:

Properties

IUPAC Name

1-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-2-4-17(23)14-6-7-16(15(20)13-14)21-8-10-22(11-9-21)19(24)18-5-3-12-25-18/h3,5-7,12-13H,2,4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKFNKYPXUNPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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